molecular formula C9H5BrClFN2OS B14007702 7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL

7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL

Cat. No.: B14007702
M. Wt: 323.57 g/mol
InChI Key: UUMVPFOIICDSIQ-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL: is a quinazoline derivative, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the quinazoline core.

    Thioether Formation: Incorporation of the methylsulfanyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the halogen substituents or the quinazoline core.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dehalogenated Products: From reduction reactions.

    Substituted Quinazolines: From nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H5BrClFN2OS

Molecular Weight

323.57 g/mol

IUPAC Name

7-bromo-6-chloro-8-fluoro-2-methylsulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H5BrClFN2OS/c1-16-9-13-7-3(8(15)14-9)2-4(11)5(10)6(7)12/h2H,1H3,(H,13,14,15)

InChI Key

UUMVPFOIICDSIQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=C(C=C2C(=O)N1)Cl)Br)F

Origin of Product

United States

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